molecular formula C13H10ClF3N4 B2871978 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 339111-84-1

1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

Cat. No.: B2871978
CAS No.: 339111-84-1
M. Wt: 314.7
InChI Key: DQLWAVGEZZRKLT-ZBKNUEDVSA-N
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Description

1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents. This particular compound features a pyridine ring substituted with a chloro and trifluoromethyl group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone typically involves the condensation of 1-(4-pyridinyl)-1-ethanone with 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:

    Starting Materials: 1-(4-pyridinyl)-1-ethanone and 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine.

    Reaction Conditions: Acid catalyst (e.g., acetic acid), reflux, solvent (e.g., ethanol).

    Procedure: The starting materials are mixed in the solvent, and the mixture is heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Condensation: The hydrazone group can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions for these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can be compared with other similar compounds, such as:

    1-(4-pyridinyl)-1-ethanone hydrazone: Lacks the chloro and trifluoromethyl substituents, leading to different chemical and biological properties.

    3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazone:

    Other pyridine-based hydrazones: Varying substituents on the pyridine ring can lead to significant differences in reactivity, stability, and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(Z)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4/c1-8(9-2-4-18-5-3-9)20-21-12-11(14)6-10(7-19-12)13(15,16)17/h2-7H,1H3,(H,19,21)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLWAVGEZZRKLT-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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